An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate, a member of the α-keto thiocyanate class of organic compounds. This document delves into its chemical structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its potential applications in drug discovery and development, drawing parallels with structurally related compounds and the broader class of isothiocyanates known for their diverse biological activities. This guide synthesizes available data to offer insights into its mechanism of action, particularly as a potential kinase inhibitor, and outlines detailed experimental protocols for its synthesis and handling.
Introduction and Significance
2-(4-Bromophenyl)-2-oxoethyl thiocyanate, also known as 4-bromophenacyl thiocyanate, belongs to a class of compounds that serve as valuable intermediates in organic synthesis and have garnered interest for their biological activities.[1] The structure combines a 4-bromophenyl ketone moiety with a reactive α-thiocyanate group, creating a molecule with significant potential for covalent interactions with biological nucleophiles.[1] Organic thiocyanates and their isothiocyanate isomers are widely recognized for their anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide aims to provide a detailed technical resource for researchers exploring the utility of this compound in medicinal chemistry and drug development programs.
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate is characterized by a central keto-ethyl backbone. A 4-bromophenyl group is attached to the carbonyl carbon, and a thiocyanate (-SCN) group is linked to the α-carbon.
The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring influences the electrophilicity of the carbonyl carbon. The α-thiocyanate group is a key functional moiety, acting as an electrophilic center susceptible to nucleophilic attack, which is central to its potential biological mechanism of action.[1]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 65679-14-3 | [1] |
| Molecular Formula | C₉H₆BrNOS | [1] |
| Molecular Weight | 256.12 g/mol | [1] |
| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] thiocyanate | [1] |
| Appearance | Typically a white to off-white solid | [1] |
| SMILES | C1=CC(=CC=C1C(=O)CSC#N)Br | [1] |
| InChI Key | PIXLLQKMZXDTOU-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The most common and direct route to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate is through the nucleophilic substitution of a suitable precursor, 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide), with a thiocyanate salt.[1]
Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from p-bromoacetophenone.
Caption: General two-step synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (Precursor)
This protocol is adapted from a reliable procedure for the synthesis of p-bromophenacyl bromide.[4]
-
In a 500-mL flask, dissolve 50 g (0.25 mol) of p-bromoacetophenone in 100 mL of glacial acetic acid.
-
While vigorously shaking or stirring the mixture, slowly add 40 g (12.5 mL, 0.25 mol) of bromine. Maintain the temperature below 20°C during the addition. The addition should take approximately 30 minutes.
-
Needles of p-bromophenacyl bromide will begin to separate as the reaction progresses.
-
After the complete addition of bromine, cool the flask in an ice-water bath to maximize crystallization.
-
Filter the product using suction filtration.
-
Wash the crude crystals with approximately 100 mL of 50% ethyl alcohol until the product is colorless.
-
Air-dry the crystals. The expected yield is 55-60 g.
-
For further purification, recrystallize the product from 400 mL of 95% ethyl alcohol to obtain colorless needles. The expected purified yield is 48-50 g (69-72%).[4]
Protocol 2: Synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
-
In a round-bottom flask, suspend 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) and potassium thiocyanate (KSCN) (2.0 mmol) in 5 mL of water.
-
The reaction can be performed at an elevated temperature (e.g., 90°C) with vigorous stirring. The use of a phase-transfer catalyst, such as a β-cyclodextrin-silica hybrid (0.2 g), can significantly improve reaction efficiency and yield in an aqueous medium.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane-ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration, washed with water, and dried.
-
Alternatively, extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reactivity Profile
2-(4-Bromophenyl)-2-oxoethyl thiocyanate exhibits reactivity at several key positions:
-
Thiocyanate Group: This group is electrophilic and can react with various nucleophiles. For instance, it can react with amines to form thiazole derivatives.[5]
-
α-Carbon: The protons on the methylene group are acidic and can be removed by a base, allowing for further functionalization.
-
Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to an alcohol or reaction with Grignard reagents.
-
Bromophenyl Ring: The bromine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, although these reactions are generally less facile than those involving the more reactive thiocyanate group.[1]
Spectroscopic and Structural Characterization
Disclaimer: Specific, experimentally-derived spectral data for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate are not widely published. The following characteristics are based on predictions and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons ortho to the bromine atom will appear slightly upfield.
-
Methylene Protons: A singlet corresponding to the two protons of the -CH₂-SCN group is expected, likely in the range of δ 4.5-5.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal is expected in the downfield region, characteristic of ketones (δ ~190-200 ppm).
-
Thiocyanate Carbon (-SCN): This carbon typically gives a signal in the range of δ 110-115 ppm.[6]
-
Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 120-140 ppm.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 40-50 ppm.
-
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone is expected around 1680-1700 cm⁻¹.
-
-S-C≡N Stretch: A sharp, medium-intensity band is anticipated in the range of 2140-2175 cm⁻¹, which is characteristic of the thiocyanate group.
-
Aromatic C-H and C=C Stretches: Multiple bands will be present corresponding to the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 255 and an M+2 peak at m/z 257 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation would likely involve the loss of the thiocyanate radical (•SCN) and cleavage at the C-C bond between the carbonyl and the phenyl ring.
Crystal Structure
While the specific crystal structure for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate is not publicly available, studies on closely related compounds like 2-(4-Bromophenyl)-2-oxoethyl benzoates have been conducted.[5][7] These studies reveal how the bromophenyl moiety participates in various intermolecular interactions, including hydrogen bonds and π-π stacking, which dictate the crystal packing. It is reasonable to infer that the title compound would also exhibit similar packing motifs.
Applications in Drug Discovery and Biological Activity
The structural motifs within 2-(4-Bromophenyl)-2-oxoethyl thiocyanate suggest several avenues for its application in drug discovery, primarily leveraging the electrophilic nature of the isothiocyanate group and its structural similarity to known kinase inhibitors.
Mechanism of Action: Potential as a MEKK1 Inhibitor
A structurally similar compound, 2-(4-chloro-3-methylphenyl)-2-oxoethyl thiocyanate (CMOT), is a known antagonist of MEKK1 (MAP Kinase Kinase Kinase 1) in plants.[1] MEKK1 is an upstream regulator of the SAPK/JNK signal transduction pathway, which is involved in cellular responses to stress.[8]
Isothiocyanates (ITCs), the isomeric form of thiocyanates, have been shown to directly and irreversibly inhibit MEKK1 by covalently modifying a specific cysteine residue (Cys1238) within the ATP binding pocket.[8] This inhibition is specific and prevents the downstream activation of the SAPK/JNK pathway.[8]
Caption: Proposed mechanism of MEKK1 inhibition by isothiocyanates.
Given the structural similarity and the known reactivity of the thiocyanate group, it is highly probable that 2-(4-Bromophenyl)-2-oxoethyl thiocyanate acts through a similar mechanism, making it a valuable tool for studying MEKK1-mediated signaling and a lead compound for developing novel kinase inhibitors.
Anticancer and Antimicrobial Potential
The broader class of isothiocyanates is well-documented for its potent anticancer properties, which are attributed to multiple mechanisms including:
-
Induction of apoptosis (programmed cell death).[2]
-
Inhibition of cell proliferation and induction of cell cycle arrest.[8]
-
Modulation of carcinogen metabolism.[2]
Furthermore, various organic compounds containing the thiocyanate framework have demonstrated significant antimicrobial activity against a range of pathogens, including drug-resistant strains.[9] The electrophilic nature of the thiocyanate group allows for reaction with nucleophilic residues in essential bacterial or fungal enzymes, leading to microbial death.
While specific studies on the anticancer and antimicrobial activity of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate are limited in the public domain, its chemical structure strongly suggests that it would possess such activities, warranting further investigation.
Safety and Handling
Based on safety data for closely related compounds, 2-(4-Bromophenyl)-2-oxoethyl thiocyanate should be handled with care.
-
Hazards: It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
-
Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
2-(4-Bromophenyl)-2-oxoethyl thiocyanate is a synthetically accessible compound with a rich chemical reactivity profile. Its structural features, particularly the electrophilic thiocyanate group and its similarity to known kinase inhibitors, make it a compound of significant interest for drug discovery and development. The likely mechanism of action via covalent inhibition of kinases such as MEKK1 positions it as a valuable tool for cancer and inflammatory disease research. While specific biological data for this compound is still emerging, the extensive literature on related isothiocyanates provides a strong rationale for its further investigation as a potential therapeutic agent. This guide serves as a foundational resource to aid researchers in harnessing the potential of this versatile molecule.
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